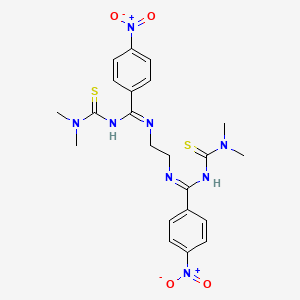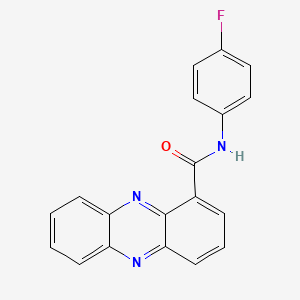
N-(4-fluorofenil)fenazina-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)phenazine-1-carboxamide is a synthetic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . N-(4-fluorophenyl)phenazine-1-carboxamide has gained attention for its potential therapeutic and environmental applications.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)phenazine-1-carboxamide has several scientific research applications:
Mecanismo De Acción
Target of Action
N-(4-fluorophenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have strong antagonistic properties against fungal phytopathogens . The primary targets of PCN are the fungal pathogens themselves, and it has been used as a lead molecule in the development of biocontrol agents .
Mode of Action
PCN interacts with its targets by inhibiting their growth and development . It has been suggested that PCN may cause cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These changes can inhibit the growth of the fungal pathogens and thus control their spread.
Biochemical Pathways
The biosynthesis of PCN involves several biochemical pathways. The chemical route for phenazines biosynthesis employs non-toxic chemicals and can yield high productivities in environmentally-friendly settings . The expression of certain genes, such as phzI, phzR, and phzE, has been found to be markedly increased in the biosynthesis of PCN .
Pharmacokinetics
It is known that the yield of pcn by certain bacterial strains can be quite high, reaching up to 42487 mg/L at 24 hours .
Result of Action
The result of PCN’s action is the inhibition of fungal phytopathogens. This is achieved through the various mechanisms mentioned above, including cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These effects can lead to the death of the fungal pathogens and thus control their spread.
Action Environment
The action of PCN can be influenced by various environmental factors. For instance, the yield of PCN can be increased by inactivating certain genes, suggesting that genetic factors can influence the production and efficacy of PCN . Furthermore, the use of environmentally-friendly settings for the biosynthesis of PCN can also enhance its yield .
Análisis Bioquímico
Biochemical Properties
This novel amidase catalyzes the hydrolysis of the amide bond of PCN to produce phenazine-1-carboxylic acid (PCA) . The Km and kcat values of PcnH for PCN were found to be 33.22 ± 5.70 μM and 18.71 ± 0.52 s −1, respectively .
Cellular Effects
N-(4-fluorophenyl)phenazine-1-carboxamide has been shown to have significant effects on various types of cells and cellular processes . It has been found to inhibit Rhizoctonia solani, a fungal phytopathogen, by causing cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .
Molecular Mechanism
The molecular mechanism of action of N-(4-fluorophenyl)phenazine-1-carboxamide involves several key interactions with biomolecules. The enzyme PcnH initiates the degradation of PCN by catalyzing the hydrolysis of the amide bond to produce PCA . Other enzymes, such as PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase, are involved in the subsequent degradation steps of PCN .
Temporal Effects in Laboratory Settings
It is known that the enzymes involved in its degradation, such as PcnH, PCA 1,2-dioxygenase, and 1,2-dihydroxyphenazine dioxygenase, play crucial roles in its stability and degradation .
Metabolic Pathways
N-(4-fluorophenyl)phenazine-1-carboxamide is involved in several metabolic pathways. The degradation of PCN to PCA by the enzyme PcnH is the first step in these pathways . Subsequent steps involve the enzymes PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase .
Métodos De Preparación
The synthesis of phenazines, including N-(4-fluorophenyl)phenazine-1-carboxamide, involves several methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-catalyzed N-arylation: This involves palladium-catalyzed N-arylation reactions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
N-(4-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phenazine derivatives.
Reduction: Reduction reactions can modify the phenazine core, leading to different functionalized derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various functional groups into the phenazine structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include various phenazine derivatives with modified biological activities .
Comparación Con Compuestos Similares
N-(4-fluorophenyl)phenazine-1-carboxamide is unique compared to other phenazine derivatives due to the presence of the fluorophenyl group, which enhances its biological activity and stability. Similar compounds include:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Phenazine-1-carboxamide: Exhibits antifungal activity.
Pyocyanin: A well-known phenazine derivative with antimicrobial and redox properties.
These compounds share a common phenazine core but differ in their functional groups, leading to variations in their biological activities and applications .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-12-8-10-13(11-9-12)21-19(24)14-4-3-7-17-18(14)23-16-6-2-1-5-15(16)22-17/h1-11H,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMRJTLMPKOCJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390842.png)
![1-(3-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390843.png)
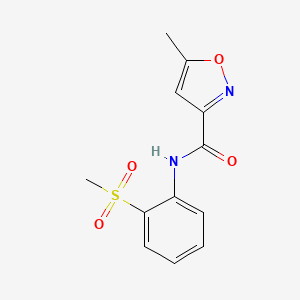
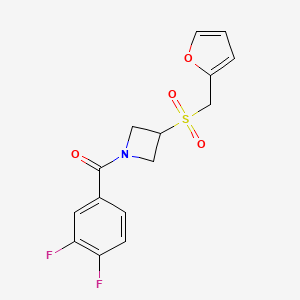
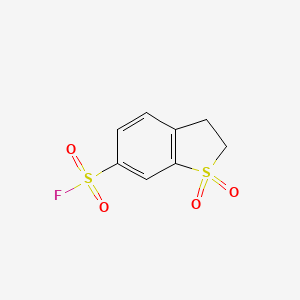
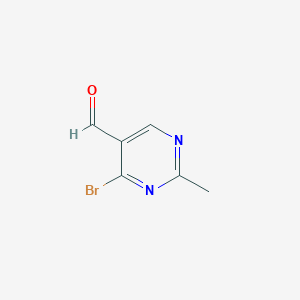
![Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate](/img/structure/B2390852.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2390854.png)


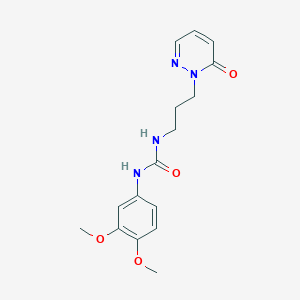
![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)
![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)
